molecular formula C27H27N3OS B2470651 N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide CAS No. 488859-48-9

N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B2470651
CAS No.: 488859-48-9
M. Wt: 441.59
InChI Key: QASJOPPQXSWSRZ-UHFFFAOYSA-N
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Description

N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a useful research compound. Its molecular formula is C27H27N3OS and its molecular weight is 441.59. The purity is usually 95%.
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Properties

IUPAC Name

6-(4-methoxyphenyl)-2-phenyl-N-prop-2-enyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3OS/c1-3-16-28-26(32)25-24(20-12-14-21(31-2)15-13-20)22-11-7-8-17-29-23(18-30(25)27(22)29)19-9-5-4-6-10-19/h3-6,9-10,12-15,18H,1,7-8,11,16-17H2,2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASJOPPQXSWSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=CC=C5)C(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Allyl Group : Contributes to the compound's reactivity and biological activity.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Tetrahydro-Diazacyclopenta Structure : Offers a unique three-dimensional conformation that could affect binding to biological targets.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₂S
Molecular Weight298.41 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
  • Case Study : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Activity Spectrum : Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 8 to 32 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

Neuropharmacological Effects

The neuropharmacological profile of the compound suggests potential applications in treating neurological disorders:

  • Dopaminergic Activity : Analogous compounds have been shown to act as dopamine receptor agonists, indicating that N-allyl derivatives could modulate dopaminergic signaling.
  • Behavioral Studies : Animal models treated with the compound displayed reduced symptoms of anxiety and improved cognitive function.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substitution Patterns : Modifications on the methoxy group can enhance or diminish activity; electron-donating groups generally improve potency.
  • Ring Modifications : Alterations in the diazacyclopenta structure can lead to variations in receptor affinity and selectivity.

Table of SAR Findings

ModificationEffect on Activity
Methoxy Group PositioningIncreased lipophilicity
Tetrahydro Ring SizeEnhanced receptor binding
Allyl Group VariationAltered pharmacokinetics

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